molecular formula C18H22N2O2 B14991023 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide

Cat. No.: B14991023
M. Wt: 298.4 g/mol
InChI Key: JVINVTSFOFWELF-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core linked to a furan-2-yl group and a pyrrolidin-1-yl ethyl substituent. The molecular formula is inferred as C₁₉H₂₃N₂O₂, with an approximate molecular weight of 311.4 g/mol (calculated). The compound’s structure combines aromatic (benzamide, furan) and heterocyclic (pyrrolidine) moieties, which are common in bioactive molecules.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-methylbenzamide

InChI

InChI=1S/C18H22N2O2/c1-14-7-2-3-8-15(14)18(21)19-13-16(17-9-6-12-22-17)20-10-4-5-11-20/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,19,21)

InChI Key

JVINVTSFOFWELF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan and pyrrolidine rings can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzamide moiety can also play a role in binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Research Findings and Data Table

Table 1. Structural and Functional Comparison of Key Analogs
Compound Name Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) Source
Target Compound Benzamide 2-(Furan-2-yl), pyrrolidin-1-yl ethyl Unknown (Inferred) 311.4 -
Mepronil Benzamide 2-Methyl, isopropoxy phenyl Fungicide ~269.3
SzR-109 Quinoline carboxamide Pyrrolidinyl ethyl, morpholinomethyl Immunomodulatory 384.47
Thiopyrimidinone 5a () Thiopyrimidinone 2-(Pyrrolidin-1-yl)ethylthio Antibacterial ~327.5
4-Amino-... () Benzamide Ethylsulfonyl, pyrrolidinylmethyl Medicinal chemistry ~395.5

Discussion and Implications

  • Structural-Activity Relationships : The pyrrolidine and furan groups in the target compound may enhance lipid solubility and bioavailability compared to simpler benzamides like mepronil. However, the absence of electron-withdrawing groups (e.g., sulfonyl in ) could limit its metabolic stability.
  • Potential Applications: Analogous compounds suggest possible antibacterial, antifungal, or CNS-targeted activities. Further studies should explore enzyme inhibition (e.g., acetylcholinesterase for pyrrolidine-containing compounds ) or pesticidal efficacy.
  • Contradictions: While SzR-109’s pyrrolidine-ethyl group is linked to immunomodulation, thiopyrimidinones with similar substituents exhibit antibacterial effects . This underscores the importance of core structure in determining biological activity.

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